molecular formula C11H16N4O2 B6645654 1-(5,6-Dimethyl-1,2,4-triazin-3-yl)piperidine-4-carboxylic acid

1-(5,6-Dimethyl-1,2,4-triazin-3-yl)piperidine-4-carboxylic acid

Cat. No. B6645654
M. Wt: 236.27 g/mol
InChI Key: VADIHCIUZFSHEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5,6-Dimethyl-1,2,4-triazin-3-yl)piperidine-4-carboxylic acid, also known as DTPC, is an important chemical compound in the field of medicinal chemistry. It is a heterocyclic compound that contains both piperidine and triazine rings. DTPC has been extensively studied for its potential therapeutic applications in various diseases.

Mechanism of Action

The mechanism of action of 1-(5,6-Dimethyl-1,2,4-triazin-3-yl)piperidine-4-carboxylic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell proliferation and inflammation. 1-(5,6-Dimethyl-1,2,4-triazin-3-yl)piperidine-4-carboxylic acid has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory molecules. It has also been shown to inhibit the activity of the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
1-(5,6-Dimethyl-1,2,4-triazin-3-yl)piperidine-4-carboxylic acid has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory molecules, such as prostaglandins and cytokines. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. 1-(5,6-Dimethyl-1,2,4-triazin-3-yl)piperidine-4-carboxylic acid has been shown to have a low toxicity profile and is well-tolerated in animal studies.

Advantages and Limitations for Lab Experiments

1-(5,6-Dimethyl-1,2,4-triazin-3-yl)piperidine-4-carboxylic acid has several advantages for lab experiments. It can be synthesized in large quantities, making it suitable for further research and development. It has a low toxicity profile and is well-tolerated in animal studies. However, there are also some limitations to using 1-(5,6-Dimethyl-1,2,4-triazin-3-yl)piperidine-4-carboxylic acid in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects that need to be further investigated.

Future Directions

There are several future directions for the research and development of 1-(5,6-Dimethyl-1,2,4-triazin-3-yl)piperidine-4-carboxylic acid. One possible direction is to investigate its potential therapeutic applications in other diseases, such as viral infections and autoimmune diseases. Another direction is to further investigate its mechanism of action and identify its molecular targets. Additionally, the development of more potent and selective derivatives of 1-(5,6-Dimethyl-1,2,4-triazin-3-yl)piperidine-4-carboxylic acid could lead to the development of new drugs with improved therapeutic efficacy.

Synthesis Methods

The synthesis of 1-(5,6-Dimethyl-1,2,4-triazin-3-yl)piperidine-4-carboxylic acid involves the reaction of 5,6-dimethyl-1,2,4-triazine-3-amine with piperidine-4-carboxylic acid in the presence of a suitable catalyst. The reaction proceeds under mild conditions and yields a high purity product. 1-(5,6-Dimethyl-1,2,4-triazin-3-yl)piperidine-4-carboxylic acid can be synthesized in large quantities, making it suitable for further research and development.

Scientific Research Applications

1-(5,6-Dimethyl-1,2,4-triazin-3-yl)piperidine-4-carboxylic acid has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. 1-(5,6-Dimethyl-1,2,4-triazin-3-yl)piperidine-4-carboxylic acid has been tested in vitro and in vivo for its effectiveness against different types of cancer cells, including breast, lung, and prostate cancer cells. It has also been shown to inhibit the replication of certain viruses, such as the hepatitis C virus.

properties

IUPAC Name

1-(5,6-dimethyl-1,2,4-triazin-3-yl)piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O2/c1-7-8(2)13-14-11(12-7)15-5-3-9(4-6-15)10(16)17/h9H,3-6H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VADIHCIUZFSHEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NC(=N1)N2CCC(CC2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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